

H-Gln(Trt)-OH vs Fmoc-Gln(Trt)-OH

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: H-Gln(Trt)-OH

CAS No.: 102747-84-2

Cat. No.: S726842

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The Fundamental Difference

The key distinction between these two compounds lies in their protection at the **alpha-amino group**:

- **H-Gln(Trt)-OH**: The "H-" prefix indicates that the alpha-amino group is **unprotected** (free). The "Trt" group only protects the side chain (amide) of the glutamine residue.
- **Fmoc-Gln(Trt)-OH**: The "Fmoc-" prefix indicates that the alpha-amino group is **protected** by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This, in combination with the Trt group on the side chain, makes it a fully protected building block.

This difference dictates their specific roles: **H-Gln(Trt)-OH** might be used in segment coupling or as a specialized intermediate, while **Fmoc-Gln(Trt)-OH** is a standard monomer for standard step-wise Fmoc-solid-phase peptide synthesis (SPPS).

Profile of Fmoc-Gln(Trt)-OH

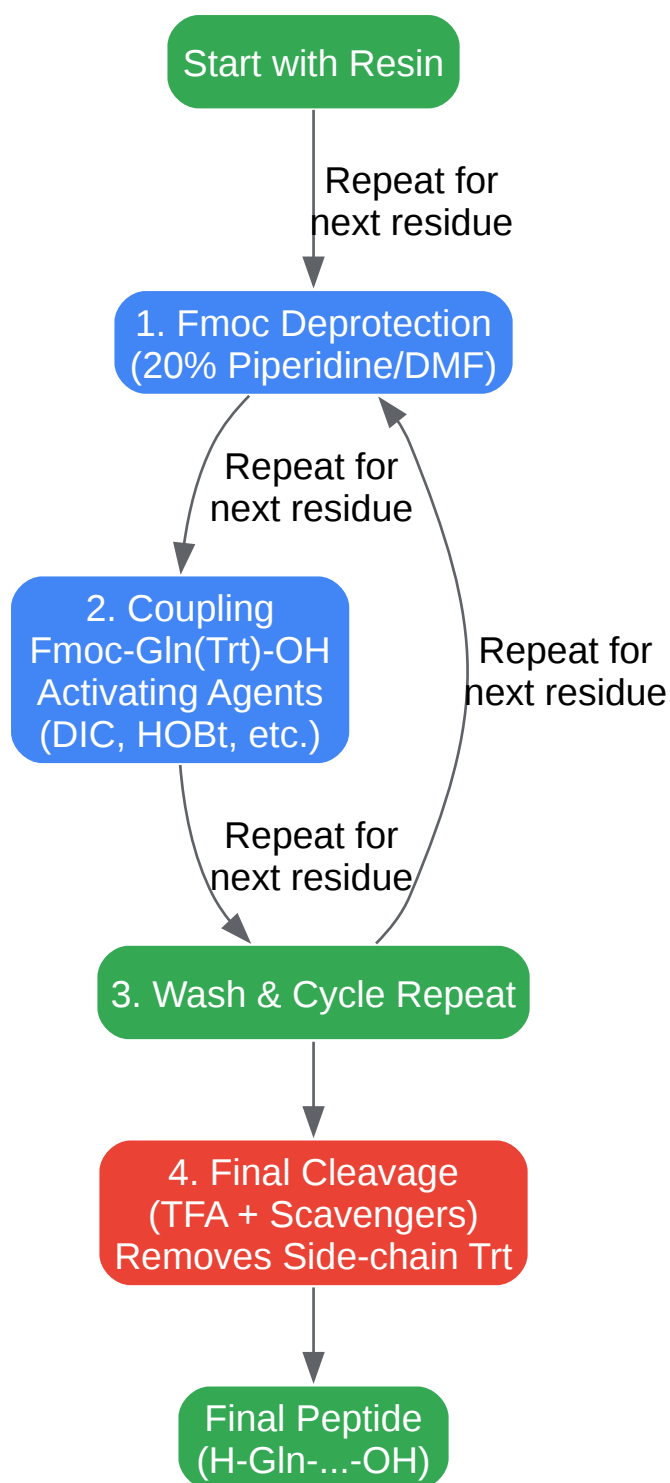
The following table consolidates the available information for Fmoc-Gln(Trt)-OH, which is extensively documented as a reagent for peptide synthesis [1] [2] [3].

Property	Details for Fmoc-Gln(Trt)-OH
IUPAC Name	(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid [1]

Property	Details for Fmoc-Gln(Trt)-OH
CAS Number	132327-80-1 [1] [2] [3]
Molecular Formula	C ₃₉ H ₃₄ N ₂ O ₅ [1] [2] [3]
Molecular Weight	610.70 g/mol [1] [2] [3]
Physical Form	White to off-white powder [2] [4]
Melting Point	Reported as 110-125 °C [2] and 165-172 °C [1] (likely due to different measurement conditions or polymorphs)
Specific Rotation	[α] ²⁰ /D -14.0° ± 1.5° (c=1% in DMF) [3]
Purity	Typically ≥98.0% to ≥99.0% (by HPLC) [2] [3] [5]
Primary Application	Fmoc-solid-phase peptide synthesis (SPPS) [2] [3]
Key Advantage	Prevents side reactions (e.g., dehydration and ring formation) during activation and coupling, leading to significantly purer peptides [2] [6]. Offers excellent solubility in common organic solvents like DMF, DMSO, and dichloromethane [2] [5] [6].
Protecting Group Removal	The Fmoc group is removed with piperidine (e.g., 20% v/v in DMF). The Trityl (Trt) group on the side chain is removed with 95% Trifluoroacetic acid (TFA) in 1-3 hours [2] [6].

Experimental Context in Peptide Synthesis

In Fmoc-SPPS, the synthesis proceeds from the C-terminus to the N-terminus. The Fmoc group of the incoming amino acid is temporarily removed to allow coupling to the growing peptide chain. The following diagram illustrates the standard workflow and the role of Fmoc-Gln(Trt)-OH.



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The use of **Fmoc-Gln(Trt)-OH** is critical because it prevents the glutamine side chain from undergoing intramolecular dehydration to form a reactive nitrile during the coupling activation step, which is a common side reaction when using unprotected glutamine (Fmoc-Gln-OH) [2] [6].

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References

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To cite this document: Smolecule. [H-Gln(Trt)-OH vs Fmoc-Gln(Trt)-OH]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b726842#h-gln-trt-oh-vs-fmoc-gln-trt-oh>]

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